molecular formula C18H31N B14498417 N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine CAS No. 63065-24-7

N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine

Cat. No.: B14498417
CAS No.: 63065-24-7
M. Wt: 261.4 g/mol
InChI Key: XMIFBZRLLCQWHZ-UHFFFAOYSA-N
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Description

N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group, a heptylphenyl group, and a methylethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine typically involves the reaction of 4-heptylphenylamine with ethyl bromide and methylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The starting materials are fed into the reactor at controlled rates, and the reaction is carried out under elevated temperatures and pressures to achieve high conversion rates. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or nitro compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alkane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides or nitro compounds.

    Reduction: Corresponding amine or alkane derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Heptyl-N-phenylaniline: Shares a similar heptylphenyl group but lacks the ethyl and methylethanamine groups.

    N-Methyl-2-(4-heptylphenyl)ethanamine: Similar structure but with different substituents on the nitrogen atom.

Uniqueness

N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63065-24-7

Molecular Formula

C18H31N

Molecular Weight

261.4 g/mol

IUPAC Name

N-ethyl-2-(4-heptylphenyl)-N-methylethanamine

InChI

InChI=1S/C18H31N/c1-4-6-7-8-9-10-17-11-13-18(14-12-17)15-16-19(3)5-2/h11-14H,4-10,15-16H2,1-3H3

InChI Key

XMIFBZRLLCQWHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)CCN(C)CC

Origin of Product

United States

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